molecular formula C5H11N3O B8630914 2-Butanone semicarbazone

2-Butanone semicarbazone

Cat. No.: B8630914
M. Wt: 129.16 g/mol
InChI Key: TYLYPMBEMALHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butanone semicarbazone can be synthesized through the reaction of butan-2-one with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

Butan-2-one+Semicarbazide hydrochlorideButan-2-one semicarbazone+HCl\text{Butan-2-one} + \text{Semicarbazide hydrochloride} \rightarrow \text{this compound} + \text{HCl} Butan-2-one+Semicarbazide hydrochloride→Butan-2-one semicarbazone+HCl

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Butanone semicarbazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form hydrazones or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the semicarbazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted semicarbazones.

Scientific Research Applications

2-Butanone semicarbazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential antimicrobial and antiviral properties.

    Medicine: It is investigated for its anticonvulsant and anticancer activities.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butan-2-one semicarbazone involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter levels in the brain. Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-one oxime: Similar in structure but with an oxime group instead of a semicarbazone group.

    Butan-2-one hydrazone: Similar in structure but with a hydrazone group instead of a semicarbazone group.

    Acetone semicarbazone: Similar in structure but derived from acetone instead of butan-2-one.

Uniqueness

2-Butanone semicarbazone is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. Its semicarbazone group allows it to form stable complexes with metal ions, making it useful in coordination chemistry and catalysis.

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

(butan-2-ylideneamino)urea

InChI

InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)

InChI Key

TYLYPMBEMALHLV-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of semicarbazide HCl (61.2 g, 534 mmol), ethyl-methyl ketone (35 g, 0.49 mol) in water (525 mL), sodium acetate (79.7 g, 972 mmol) was added at room temperature and maintained for 18 hours. The reaction mixture was filtered, the obtained solid was washed with ether (2×25 mL) and dried at 70° C. for 20 hours to afford butan-2-one semicarbazone (45 g, 72%) as white solid. 1H NMR (CDCl3) δ 7.9 (br, 1H), 5.0-6.0 (br, 2H), 2.3 (q, 2H), 1.82 (s, 3H), 1.1 (t, 3H).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
79.7 g
Type
reactant
Reaction Step One
Name
Quantity
525 mL
Type
solvent
Reaction Step One

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